molecular formula C9H8ClN B1585455 2-(4-Chlorophenyl)propanenitrile CAS No. 2184-88-5

2-(4-Chlorophenyl)propanenitrile

Cat. No. B1585455
CAS RN: 2184-88-5
M. Wt: 165.62 g/mol
InChI Key: GIZHRKQXPROIGC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)propanenitrile is a chemical compound with the molecular formula C9H8ClN . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(4-Chlorophenyl)propanenitrile is based on its molecular formula, C9H8ClN. It has an average mass of 165.620 Da and a monoisotopic mass of 165.034531 Da .


Chemical Reactions Analysis

The specific chemical reactions involving 2-(4-Chlorophenyl)propanenitrile are not well-documented in the available sources.


Physical And Chemical Properties Analysis

2-(4-Chlorophenyl)propanenitrile is a liquid at room temperature . It has a molecular weight of 165.62 .

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Studies

  • Spectroscopic and Computational Analysis : 2-(4-Chlorophenyl)propanenitrile derivatives have been characterized using quantum chemical methods and vibrational spectral techniques. These studies include analysis of molecular orbitals, non-covalent interactions, and stability assessments (Viji et al., 2020). Similarly, other compounds like 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile have been examined through spectral analysis and X-ray diffraction studies (Sharma et al., 2014).

  • Corrosion Inhibition : Compounds like 2-amino-4-(4-chlorophenyl)-thiazole have been studied for their corrosion inhibition performances on metals like iron using quantum chemical parameters and molecular dynamics simulations (Kaya et al., 2016).

Optical and Electronic Properties

  • Nonlinear Optical Properties : Derivatives of 2-(4-Chlorophenyl)propanenitrile have been studied for their third-order nonlinear optical properties. Compounds like 2-(4-isobutylphenyl)-N′-[1-(4-chlorophenyl)ethylidene] propanehydrazide exhibit potential for applications in optical devices like limiters and switches (Naseema et al., 2012).

Synthesis and Application in Heterocyclic Chemistry

  • Building Blocks for Heterocyclic Systems : 2-Amino-2-alkyl(aryl)propanenitriles, including chlorophenyl variants, are precursors for synthesizing various heterocyclic systems like imidazole derivatives and oxazoles. Their applications in different fields, including their chemical and biological properties, are significant (Drabina & Sedlák, 2012).

Catalytic Applications

  • Catalysis in Organic Chemistry : Studies have explored the catalytic properties of derivatives like 2-(4-chlorophenyl)propanenitrile in various chemical reactions. For example, boron nitride catalysts have been used for the oxidative dehydrogenation of propane to propene, demonstrating the potential of such compounds in catalysis (Grant et al., 2016).

Environmental Applications

  • Environmental Monitoring and Remediation : Compounds like 2-(4-chlorophenyl)propanenitrile have been used in the development of sensors for environmental monitoring, such as in the detection of chlorophenols (Shabani‐Nooshabadi et al., 2016). Additionally, photocatalytic degradation of chlorophenols using copper-doped titanium dioxide under visible light has been researched, showing potential in environmental remediation (Lin et al., 2018).

Safety And Hazards

The safety information for 2-(4-Chlorophenyl)propanenitrile indicates that it is dangerous. It has hazard statements H302, H312, H317, H318, and H332, which refer to various health hazards including harmful if swallowed, harmful in contact with skin, may cause an allergic skin reaction, causes serious eye damage, and harmful if inhaled .

Relevant Papers One relevant paper discusses the synthesis, characterization, and evaluation of the antimicrobial activity of substituted 3-(4-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methoxy) Phenyl) Propanenitrile . The paper found that certain substituents on the triazole moiety, such as 2-chlorophenyl, 4-chlorophenyl, 4-methylphenyl, 4-Nitrophenyl, and 4-cynophenyl, might be responsible for significant inhibitory activity .

properties

IUPAC Name

2-(4-chlorophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZHRKQXPROIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944446
Record name 2-(4-Chlorophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)propanenitrile

CAS RN

2184-88-5
Record name 4-Chloro-α-methylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2184-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)propiononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002184885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)propiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
A Aramini, MR Sablone, G Bianchini, A Amore, M Fanì… - Tetrahedron, 2009 - Elsevier
A novel one-pot two-step procedure has been developed to synthesize highly substituted 2-arylpropionic and arylacetic acids, by treatment with aqueous HI, from cyanohydrins. The …
Number of citations: 36 www.sciencedirect.com
K Shen, X Liu, Q Li, X Feng - Tetrahedron, 2008 - Elsevier
A bifunctional catalyst system composed of (S)-prolinamide (2a), titanium(IV) isopropoxide, and phenolic N-oxide (3f) exhibited high catalytic efficiency in the enantioselective …
Number of citations: 43 www.sciencedirect.com
L Mei, SW Long, HK Liang… - Applied Organometallic …, 2008 - Wiley Online Library
A novel family of LnN complexes was synthesized by two methods and as the Lewis acidic catalysts in application to the cyanosilylation of prochiral ketones and aldehydes, which …
Number of citations: 9 onlinelibrary.wiley.com
JC Borghs, MA Tran, J Sklyaruk… - The Journal of …, 2019 - ACS Publications
A general and chemoselective catalytic alkylation of nitriles using a homogeneous nonprecious manganese catalyst is presented. This alkylation reaction uses naturally abundant …
Number of citations: 67 pubs.acs.org
L Mei, S Jie, J Ying - Research on Chemical Intermediates, 2010 - Springer
Chiral α-ethylphenylamine tartaric acid salts were synthesized from α-ethylphenylamine by direct reaction with chiral tartaric acid. The crystal structure of S-(−)-α-ethylphenylamine-(2R,…
Number of citations: 2 link.springer.com
C Fan, QL Zhou - Chem Catalysis, 2021 - cell.com
Transfer functionalization has emerged as an efficient strategy for the synthesis of organic functional compounds. This article reports a new cleavage model of functional radicals, which …
Number of citations: 9 www.cell.com
FX Chen, H Zhou, X Liu, B Qin, X Feng… - … A European Journal, 2004 - Wiley Online Library
Double‐activation catalysis promises high catalytic efficiency in the enantioselective cyanosilylation of ketones through the combined use of a Lewis acid and a Lewis base. Catalyst …
FX Chen, B Qin, X Feng, G Zhang, Y Jiang - Tetrahedron, 2004 - Elsevier
Enantioselective addition of trimethylsilyl cyanide to ketones by a catalytic double-activation method is described. By combinatorially using 2.0mol% of a chiral salen-titanium complex …
Number of citations: 63 www.sciencedirect.com
G Rajagopal, S Selvaraj, K Dhahagani - Tetrahedron: Asymmetry, 2010 - Elsevier
Various ketones have undergone asymmetric trimethylsilylcyanation at room temperature with (CH 3 ) 3 SiCN (TMSCN) in the presence of a chiral-supported Cu(salen) complex and Ph …
Number of citations: 26 www.sciencedirect.com
SS Kim, JM Kwak - Tetrahedron, 2006 - Elsevier
Trimethylsilyl cyanide asymmetrically adds to various ketones by catalysis of /triphenylphosphine oxide. This is a double activation where acts as Lewis acid and Ph 3 PO Lewis base. …
Number of citations: 86 www.sciencedirect.com

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